![molecular formula C13H17ClN2 B1467583 3-(2-Chlorophenyl)-1-cyclopropylpiperazine CAS No. 1248907-94-9](/img/structure/B1467583.png)
3-(2-Chlorophenyl)-1-cyclopropylpiperazine
Overview
Description
3-(2-Chlorophenyl)-1-cyclopropylpiperazine (3-CP-1-CPP) is a chemical compound that is part of the piperazine family of compounds. It is known for its wide range of applications in scientific research, including its use in the synthesis of other compounds, as well as its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Anticonvulsant Activity
3-(2-Chlorophenyl)-1-cyclopropylpiperazine: has been studied for its potential as an anticonvulsant agent. Research indicates that derivatives of this compound can be effective in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. The efficacy of these compounds can sometimes surpass that of traditional anticonvulsant drugs like valproic acid, offering a promising alternative for epilepsy treatment .
Antinociceptive Properties
In addition to anticonvulsant effects, there is evidence that 3-(2-Chlorophenyl)-1-cyclopropylpiperazine derivatives may possess antinociceptive properties. This means they could potentially be used to alleviate pain without causing numbness or loss of consciousness. Such properties are valuable in the development of new analgesics, especially for chronic pain management .
Interaction with Neuronal Channels
The molecular mechanism of action for the anticonvulsant and antinociceptive effects is believed to involve interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. By modulating these channels, the compound can influence neuronal excitability and neurotransmission, which are key factors in seizure activity and pain sensation .
Safety Profile Evaluation
Evaluating the safety profile of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine and its derivatives is essential. Research into their neurotoxic and hepatotoxic properties can ensure that any future medications developed from this compound are safe for long-term use .
properties
IUPAC Name |
3-(2-chlorophenyl)-1-cyclopropylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c14-12-4-2-1-3-11(12)13-9-16(8-7-15-13)10-5-6-10/h1-4,10,13,15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXAIMYXICXMJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1-cyclopropylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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